3,4-DIMETHYLPHENYLACETONITRILE
Overview
Description
3,4-DIMETHYLPHENYLACETONITRILE is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dimethylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization Enhancement
2-(3,4-Dimethylphenyl)acetonitrile plays a crucial role in enhancing polymerization processes. It has been found to significantly increase the polymerization rate of dimethylphenol when used with copper complexes in certain solvents. This enhancement is attributed to its ability to act as a labile ligand for copper and prevent catalyst poisoning due to hydrolysis (Gamez et al., 2001).
Conductivity and Magnetic Properties
Another application is in the field of conductivity and magnetic properties. For example, various alkylated ethylenedioxythiophene derivatives were electrochemically polymerized in acetonitrile, resulting in polymers with distinct conductive and magnetic properties. This study helps in understanding the relationship between structural variations and the resultant properties of the polymers (Groenendaal et al., 2001).
Study of Hydrogen Bonding
The compound is used in the study of hydrogen bonding association in various solvents. For instance, the association of 2-isopropylphenol in acetonitrile was investigated to understand the nature of hydrogen bonding in different environments (Luo et al., 2001).
Synthesis of Organic Compounds
In organic synthesis, 2-(3,4-Dimethylphenyl)acetonitrile is used as a catalyst or solvent. For instance, the synthesis of various organic compounds like arylmethylene bis(cyclohexene) and xanthenes has been facilitated using acetonitrile as a solvent or a part of the catalyst system (Maghsoodlou et al., 2010).
Photoluminescent Material Development
The compound is also explored in the creation of new classes of photoluminescent materials. For example, the electrooxidation of certain thiophene compounds in acetonitrile has led to the development of novel π-conjugated oligoaminothiophenes with photoluminescent properties (Ekinci et al., 2000).
Nitration and Rearomatization Studies
2-(3,4-Dimethylphenyl)acetonitrile has been used in studies related to nitration and rearomatization. Research on the nitration of dimethylbenzonitriles in acetonitrile has contributed to understanding the formation of adducts and their subsequent transformations (Fischer & Greig, 1974).
Biomimetic Polymerization
This compound plays a significant role in biomimetic polymerization. Research involving copper-catalyzed oxidative coupling of dimethylphenol in acetonitrile has provided insights into the factors influencing catalytic activities and the mechanism of polymerization (Guieu et al., 2004).
Safety and Hazards
The safety information for 2-(3,4-Dimethylphenyl)acetonitrile includes several hazard statements: H301, H311, H315, H319, H331, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other complex molecules .
Mode of Action
It is primarily used as a chemical intermediate, implying that its role is to react with other compounds to form more complex structures .
Biochemical Pathways
As an intermediate, it is likely involved in various synthetic pathways leading to more complex compounds .
Result of Action
As an intermediate in chemical synthesis, its primary role is to contribute to the formation of more complex molecules .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethylphenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions at the benzylic position. For instance, it undergoes free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
2-(3,4-Dimethylphenyl)acetonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dimethylphenyl)acetonitrile involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular processes. For example, the compound’s interaction with nucleophilic substitution reactions at the benzylic position highlights its role in modifying enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethylphenyl)acetonitrile can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Over time, 2-(3,4-Dimethylphenyl)acetonitrile may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its overall impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethylphenyl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with varying dosages. It is crucial to determine the optimal dosage to minimize toxicity and maximize the compound’s beneficial effects .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethylphenyl)acetonitrile within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy in biochemical applications .
Subcellular Localization
2-(3,4-Dimethylphenyl)acetonitrile’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHCUIBMZSUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184296 | |
Record name | 3,4-Xylylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3020-06-2 | |
Record name | 3,4-Dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3020-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3020-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Xylylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-xylylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-XYLYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP3RTS4L38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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